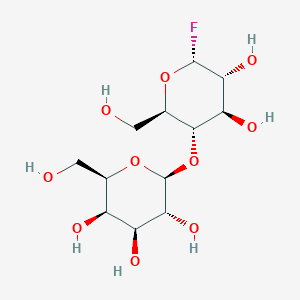

alpha-Lactosyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Glycosylation of Flavonoids

Alpha-Lactosyl fluoride has been used in the glycosylation of flavonoids. For instance, the reaction path of Humicola insolens Cel7B E197S catalyzed glycosylation of luteolin by alpha-lactosyl fluoride was investigated using QM/MM metadynamics simulations . The catalysis proceeds via a sequential mechanism, involving proton transfer, bond cleavage, and new bond formation .

Synthesis of Lactose-containing Derivatives

Alpha-Lactosyl fluoride is used in the synthesis of lactose-containing derivatives. For example, derivatives have been produced by the transglycosylation of alpha-lactosyl fluoride with quercetin and baicalein, catalyzed by the Glu197Ser mutant of the GH7 family endo-glucansynthase from Humicola insolens (Cel7-E197S) .

Upconversion Nanoparticles

In the field of biophotonics and photophysics, alpha-Lactosyl fluoride has been identified as an efficient alternative to classical NaYF4 crystals in the synthesis of Yb-based fluoride upconversion nanoparticles . These nanoparticles are undergoing extensive investigations in many fields, particularly in biophotonics and photophysics .

Enzyme Catalyzed Glycosylation

Alpha-Lactosyl fluoride is used in enzyme-catalyzed glycosylation, providing an alternative venue for the synthesis . This approach is excellent owing to its advantages of utilizing inexpensive glycosyl donors, avoiding hydrolysis of the product, as well as good regio- and stereo-selectivity and high efficiency .

Glycosynthases

Alpha-Lactosyl fluoride is used in the development of glycosynthases, which are generated by site-directed mutagenesis of glycosidases . The substitution of catalytic residues in glycosidases can introduce completely new functions and modify substrate specificity .

Carbohydrate Chemistry

The large-scale requirement for new carbohydrate materials, the significance in various biological processes, the potential as new therapeutics, and the development of glycobiology and glycomics promote carbohydrate chemistry . Alpha-Lactosyl fluoride plays a significant role in this field .

Mécanisme D'action

Target of Action

Alpha-Lactosyl fluoride primarily targets glycosidase enzymes . These enzymes play a crucial role in the breakdown of glycosidic bonds in complex sugars. The compound has been shown to be an effective inhibitor of the enzyme β-galactosidase . It also inhibits other glycosidases, including α-galactosidase and α-mannosidase .

Mode of Action

The mode of action of alpha-Lactosyl fluoride involves its interaction with its target enzymes. It acts as a kinetic inhibitor of glycosidase enzymes . This means that it reduces the rate at which these enzymes catalyze the hydrolysis of glycosidic bonds. The compound achieves this by mimicking the substrate of the enzymes, thereby blocking their active sites and preventing them from interacting with their natural substrates.

Biochemical Pathways

Alpha-Lactosyl fluoride affects the biochemical pathways involving the breakdown of complex sugars. By inhibiting glycosidase enzymes, it disrupts the normal hydrolysis of glycosidic bonds. This can have downstream effects on various biological processes that depend on the breakdown of these bonds. For instance, it can affect the metabolism of certain types of carbohydrates .

Pharmacokinetics

The pharmacokinetics of alpha-Lactosyl fluoride, like other fluorinated compounds, is characterized by high electronegativity and small atomic size. These properties augment the compound’s potency, selectivity, metabolic stability, and pharmacokinetics . Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJMJSVSVMGORJ-XLOQQCSPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)F)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Lactosyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine](/img/structure/B3043121.png)

![[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B3043131.png)

![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)